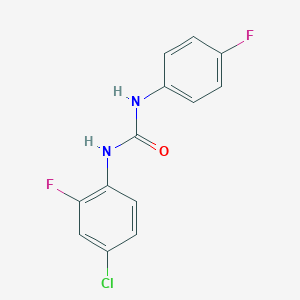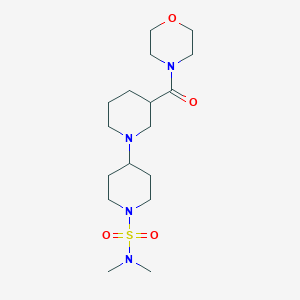![molecular formula C17H12FNO B5303658 2-[2-(4-fluorophenyl)vinyl]-8-quinolinol](/img/structure/B5303658.png)
2-[2-(4-fluorophenyl)vinyl]-8-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-fluorophenyl)vinyl]-8-quinolinol, commonly known as FQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, biochemistry, and materials science. FQ is a derivative of quinoline, a heterocyclic aromatic compound that is widely used in the synthesis of drugs and other chemical compounds.
科学的研究の応用
FQ has been extensively studied for its potential applications in various fields such as medicine, biochemistry, and materials science. In medicine, FQ has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. FQ has also been studied for its potential use as a fluorescent probe for detecting metal ions and as a photosensitizer for photodynamic therapy. In biochemistry, FQ has been used as a ligand in metal ion coordination chemistry and as a chelating agent for the purification of proteins. In materials science, FQ has been used as a building block for the synthesis of functional materials such as luminescent polymers and metal-organic frameworks.
作用機序
The mechanism of action of FQ is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. FQ has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. FQ has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in inflammation. Additionally, FQ has been shown to modulate the activity of various signaling pathways such as the NF-κB pathway.
Biochemical and Physiological Effects:
FQ has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that FQ can induce apoptosis in cancer cells and inhibit the growth of various bacterial and fungal strains. FQ has also been shown to reduce inflammation in animal models of arthritis and colitis. In addition, FQ has been shown to exhibit phototoxicity, which can be exploited for photodynamic therapy.
実験室実験の利点と制限
FQ has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. FQ is also fluorescent, which makes it useful for imaging studies. However, FQ has some limitations for lab experiments. It is a relatively new compound, and its properties and applications are still being studied. In addition, FQ is not readily soluble in water, which can limit its use in biological assays.
将来の方向性
There are several future directions for research on FQ. One direction is to further investigate its anti-cancer properties and potential use in cancer therapy. Another direction is to study its potential as a fluorescent probe for imaging applications. Additionally, FQ can be used as a building block for the synthesis of new functional materials with potential applications in various fields. Further research is needed to fully understand the properties and applications of FQ.
合成法
The synthesis of FQ involves the reaction of 4-fluorobenzaldehyde with 8-hydroxyquinoline in the presence of a base catalyst such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation reaction, resulting in the formation of FQ. The synthesis method of FQ has been optimized to improve the yield and purity of the compound.
特性
IUPAC Name |
2-[(E)-2-(4-fluorophenyl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO/c18-14-8-4-12(5-9-14)6-10-15-11-7-13-2-1-3-16(20)17(13)19-15/h1-11,20H/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXYDGHVFSVUKV-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-(4-fluorophenyl)ethenyl]quinolin-8-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-phenylethyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5303578.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-methylpyrrolidin-1-yl)nicotinamide](/img/structure/B5303582.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-1-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5303584.png)
![1-[(2-cyclopropyl-4-methylpyrimidin-5-yl)carbonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5303595.png)
![2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]-N-propyl-N-(4-pyridinylmethyl)acetamide](/img/structure/B5303601.png)
![N-benzyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5303608.png)
![N-(2-hydroxyethyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5303612.png)
![3-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5303625.png)


![methyl 6-[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyrimidine-4-carboxylate](/img/structure/B5303643.png)
![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-[1-(3-methyl-2-buten-1-yl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5303654.png)

![7-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5303672.png)